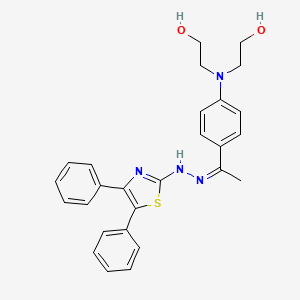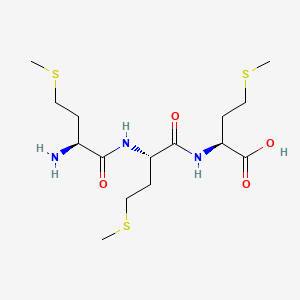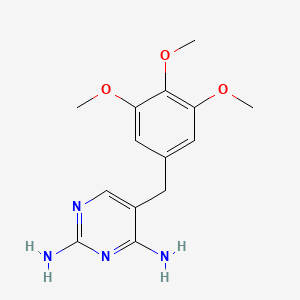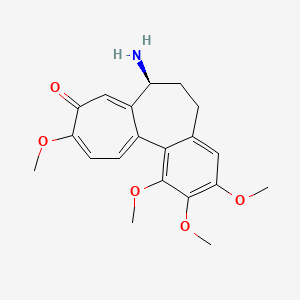
Aminooxyacetic acid
Übersicht
Beschreibung
Dies führt zu einer Erhöhung der Gamma-Aminobuttersäure-Spiegel in den Geweben .
Herstellungsmethoden
Aminooxyessigsäure kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Hydroxylamin mit Chloressigsäure unter basischen Bedingungen. Die Reaktion verläuft typischerweise wie folgt:
- Hydroxylamin wird in Gegenwart einer Base wie Natriumhydroxid mit Chloressigsäure umgesetzt.
- Das Reaktionsgemisch wird erhitzt, um die Bildung von Aminooxyessigsäure zu fördern.
- Das Produkt wird dann durch Umkristallisation oder andere Reinigungsmethoden gereinigt .
Industrielle Produktionsmethoden können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren.
Wissenschaftliche Forschungsanwendungen
Aminooxyessigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Sie wird als Reagenz in der organischen Synthese verwendet, um Aminooxygruppen in Moleküle einzubringen.
Biologie: Aminooxyessigsäure wird zur Untersuchung des Stoffwechsels von Gamma-Aminobuttersäure und ihrer Rolle in verschiedenen biologischen Prozessen verwendet.
Industrie: Aminooxyessigsäure wird bei der Herstellung verschiedener Pharmazeutika und Agrochemikalien verwendet.
Wirkmechanismus
Aminooxyessigsäure übt ihre Wirkung aus, indem sie Pyridoxalphosphat-abhängige Enzyme hemmt, darunter 4-Aminobutyrat-Aminotransferase und Aspartat-Aminotransferase. Sie wirkt als Inhibitor, indem sie die Schiff'sche Basenbindung zwischen Pyridoxalphosphat und dem Enzym angreift und Oxime-Komplexe bildet. Diese Hemmung verhindert den Abbau von Gamma-Aminobuttersäure und stört den Malat-Aspartat-Shuttle, was zu erhöhten Gamma-Aminobuttersäure-Spiegeln und verändertem Zellstoffwechsel führt .
Wirkmechanismus
Aminooxyacetic acid exerts its effects by inhibiting pyridoxal phosphate-dependent enzymes, including 4-aminobutyrate aminotransferase and aspartate aminotransferase. It functions as an inhibitor by attacking the Schiff base linkage between pyridoxal phosphate and the enzyme, forming oxime-type complexes. This inhibition prevents the breakdown of gamma-aminobutyric acid and disrupts the malate-aspartate shuttle, leading to increased gamma-aminobutyric acid levels and altered cellular metabolism .
Zukünftige Richtungen
Future directions in the field include the delineation of the molecular mechanism of CBS up-regulation of cancer cells and the delineation of the interactions of H2S with other intracellular pathways of cancer cell metabolism and proliferation . There is also an urgent need to develop a potent, selective, and specific pharmacological CBS inhibitor .
Biochemische Analyse
Biochemical Properties
Aminooxyacetic acid interacts with various enzymes and proteins. It is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, including GABA-T . It functions as an inhibitor by attacking the Schiff base linkage between PLP and the enzyme, forming oxime type complexes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit survival of colon cancer cell lines in a concentration-dependent manner . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the enzyme tighter than its respective substrates and forms a dead-end PLP-bound intermediate featuring an oxime bond . This binding interaction leads to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been shown that the anti-convulsive effect of this compound is time-dependent, reaching its maximum after 2 hours of pre-treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study with rats, this compound was shown to improve learning and memory in a chronic alcoholism rat model .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits aspartate aminotransferase, another PLP-dependent enzyme, which is an essential part of the malate-aspartate shuttle . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its role in inhibiting GABA-T activity, it can be inferred that it may interact with transporters or binding proteins that are involved in the transport of GABA .
Subcellular Localization
Given its role in inhibiting GABA-T activity, it is likely that it is localized in the same subcellular compartments as GABA-T .
Vorbereitungsmethoden
Aminooxyacetic acid can be synthesized through various methods. One common synthetic route involves the reaction of hydroxylamine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
- Hydroxylamine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is then purified through recrystallization or other purification techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Aminooxyessigsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Aminooxyessigsäure kann oxidiert werden, um entsprechende Oxime zu bilden.
Reduktion: Sie kann reduziert werden, um Aminoalkohole zu bilden.
Substitution: Aminooxyessigsäure kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen, um substituierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Elektrophile wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab .
Vergleich Mit ähnlichen Verbindungen
Aminooxyessigsäure ist einzigartig in ihrer Fähigkeit, Pyridoxalphosphat-abhängige Enzyme zu hemmen und die Gamma-Aminobuttersäure-Spiegel zu erhöhen. Ähnliche Verbindungen umfassen:
Hydroxylamin: Eine verwandte Verbindung, die ebenfalls eine Aminooxygruppe enthält, aber keine Carbonsäurefunktionalität.
Carboxymethoxylamin: Ein weiterer Name für Aminooxyessigsäure, der seine strukturelle Ähnlichkeit mit Hydroxylamin hervorhebt.
Aminooxyessigsäure zeichnet sich durch ihre spezifischen inhibitorischen Wirkungen auf Pyridoxalphosphat-abhängige Enzyme und ihre potenziellen therapeutischen Anwendungen aus.
Eigenschaften
IUPAC Name |
2-aminooxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRKYASMKDDGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214756 | |
| Record name | Aminooxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-88-5 | |
| Record name | (Aminooxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminooxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminooxyacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminooxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14I68GI3OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1683633.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate](/img/structure/B1683635.png)
![4-[(2E)-2-[1-(4-nitrophenyl)-5-oxo-3-phenylpyrazol-4-ylidene]hydrazinyl]benzamide](/img/structure/B1683636.png)
![6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B1683638.png)
![3-[5-[(Z)-[3-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid](/img/structure/B1683640.png)

![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)




